1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Fluorination: The fluorine atom can be added using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1H-Isoindole-1,3(2H)-dione, 2-(4-methyl-2-pyridinyl)-5-fluoro-
- 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-4-fluoro-
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the dimethyl-pyridinyl group can enhance its stability and interaction with biological targets.
Properties
CAS No. |
205171-21-7 |
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Molecular Formula |
C15H11FN2O2 |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-(4,6-dimethylpyridin-2-yl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C15H11FN2O2/c1-8-5-9(2)17-13(6-8)18-14(19)11-4-3-10(16)7-12(11)15(18)20/h3-7H,1-2H3 |
InChI Key |
NMMHTQXETMTBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F)C |
Origin of Product |
United States |
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